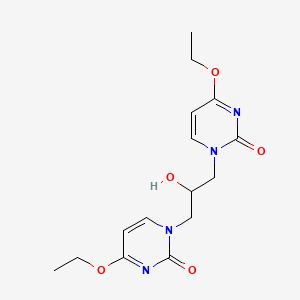
1,1'-(2-Hydroxypropane-1,3-diyl)bis(4-ethoxypyrimidin-2(1H)-one)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(2-Hydroxypropane-1,3-diyl)bis(4-ethoxypyrimidin-2(1H)-one) is a synthetic organic compound that belongs to the class of pyrimidinones
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2-Hydroxypropane-1,3-diyl)bis(4-ethoxypyrimidin-2(1H)-one) typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethoxypyrimidinone derivatives and a suitable diol.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired product is obtained.
Catalysts and Reagents: Common catalysts and reagents used in the synthesis may include acids, bases, and other organic solvents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications.
化学反応の分析
Types of Reactions
1,1’-(2-Hydroxypropane-1,3-diyl)bis(4-ethoxypyrimidin-2(1H)-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidinone oxides, while substitution reactions can produce a variety of functionalized derivatives.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.
Industry: The compound may find applications in the development of new materials and agricultural chemicals.
作用機序
The mechanism of action of 1,1’-(2-Hydroxypropane-1,3-diyl)bis(4-ethoxypyrimidin-2(1H)-one) involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound could influence signal transduction pathways, leading to various physiological effects.
類似化合物との比較
Similar Compounds
1,1’-(2-Hydroxypropane-1,3-diyl)bis(4-methoxypyrimidin-2(1H)-one): Similar structure with methoxy groups instead of ethoxy groups.
1,1’-(2-Hydroxypropane-1,3-diyl)bis(4-chloropyrimidin-2(1H)-one): Contains chloro groups instead of ethoxy groups.
Uniqueness
1,1’-(2-Hydroxypropane-1,3-diyl)bis(4-ethoxypyrimidin-2(1H)-one) is unique due to its specific functional groups and potential biological activities. Its ethoxy groups may confer distinct chemical properties and reactivity compared to similar compounds.
特性
CAS番号 |
51503-15-2 |
|---|---|
分子式 |
C15H20N4O5 |
分子量 |
336.34 g/mol |
IUPAC名 |
4-ethoxy-1-[3-(4-ethoxy-2-oxopyrimidin-1-yl)-2-hydroxypropyl]pyrimidin-2-one |
InChI |
InChI=1S/C15H20N4O5/c1-3-23-12-5-7-18(14(21)16-12)9-11(20)10-19-8-6-13(24-4-2)17-15(19)22/h5-8,11,20H,3-4,9-10H2,1-2H3 |
InChIキー |
DOBFCMULJCSCEB-UHFFFAOYSA-N |
正規SMILES |
CCOC1=NC(=O)N(C=C1)CC(CN2C=CC(=NC2=O)OCC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


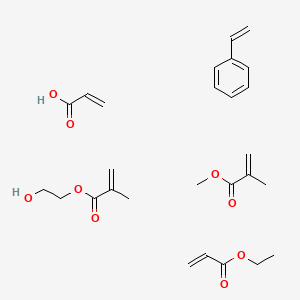
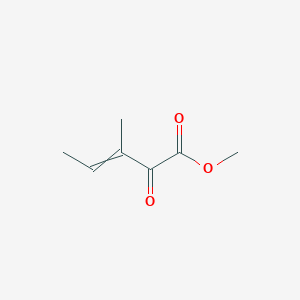

![Silane, [3-(chlorodimethylsilyl)propyl]trimethyl-](/img/structure/B14652785.png)
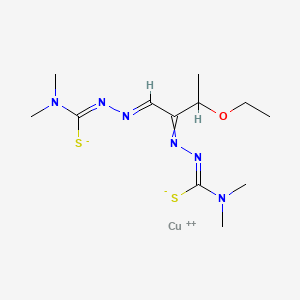
![ethyl N-[2-[ethylcarbamoyl-(5-nitro-1,3-thiazol-2-yl)amino]acetyl]carbamate](/img/structure/B14652794.png)
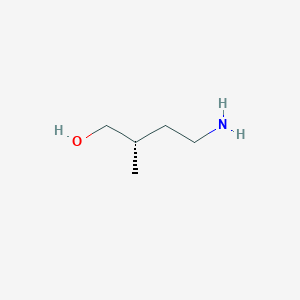
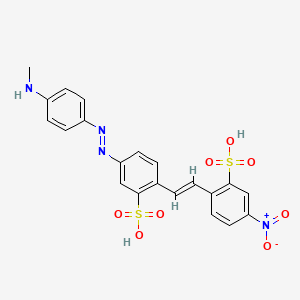

![2-[(4-Nitrophenyl)sulfanyl]benzene-1,4-dicarbonitrile](/img/structure/B14652812.png)
![2-[3-(Trifluoromethyl)phenyl]hydrazine-1-carboxamide](/img/structure/B14652821.png)
![1-[(2-Hydroxypropyl)amino]butan-2-ol](/img/structure/B14652829.png)
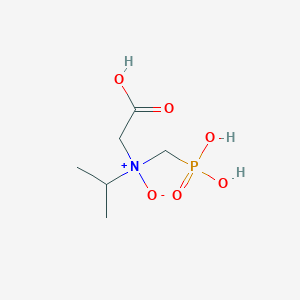
![1-[(5-Methyl-2-furyl)methyl]piperidine](/img/structure/B14652843.png)
